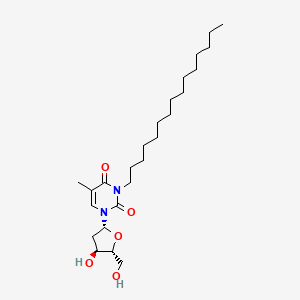
3-Pentadecylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentadecylthymidine is a synthetic nucleoside analog characterized by the presence of a long alkyl chain attached to the thymidine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadecylthymidine typically involves the alkylation of thymidine with a pentadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pentadecylthymidine can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the thymidine moiety.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Pentadecylthymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Pentadecylthymidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The long alkyl chain may disrupt the structure of DNA or RNA, leading to altered function and potentially inhibiting the replication of viruses or cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Comparaison Avec Des Composés Similaires
Thymidine: The parent compound, lacking the long alkyl chain.
3-Pentadecylcytidine: Another nucleoside analog with a similar alkyl chain but different nucleobase.
3-Pentadecyluridine: Similar structure but with uridine as the nucleobase.
Uniqueness: 3-Pentadecylthymidine is unique due to its specific combination of a thymidine moiety with a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
521277-48-5 |
|---|---|
Formule moléculaire |
C25H44N2O5 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-24(30)20(2)18-27(25(26)31)23-17-21(29)22(19-28)32-23/h18,21-23,28-29H,3-17,19H2,1-2H3/t21-,22+,23+/m0/s1 |
Clé InChI |
UBDNEHDKJHJJTJ-YTFSRNRJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES canonique |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


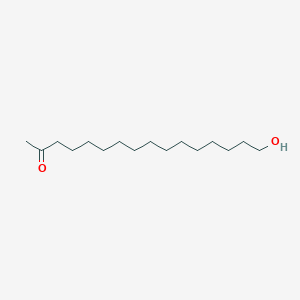

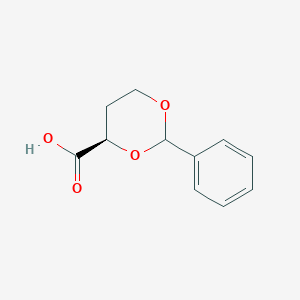
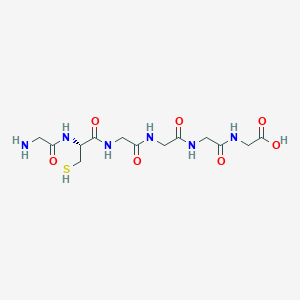
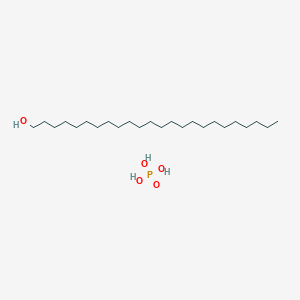
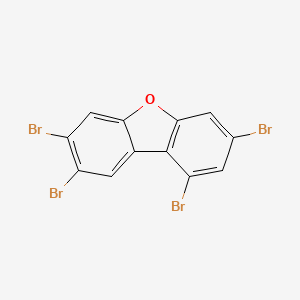
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
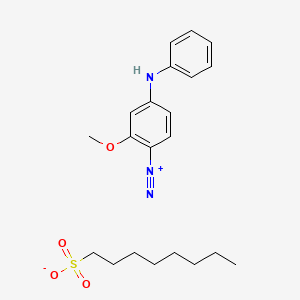
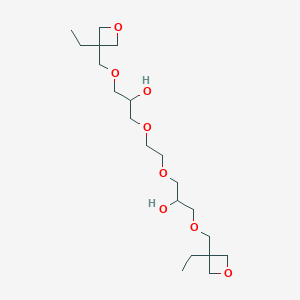
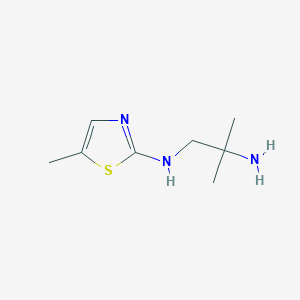
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
